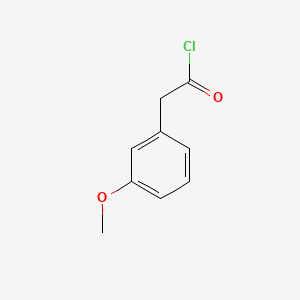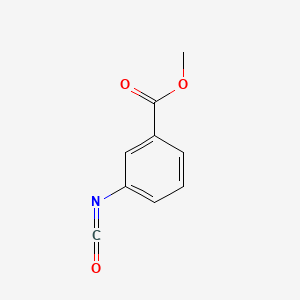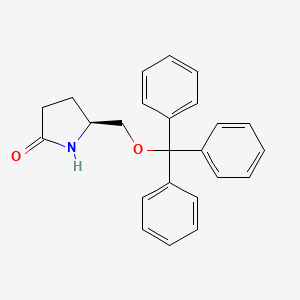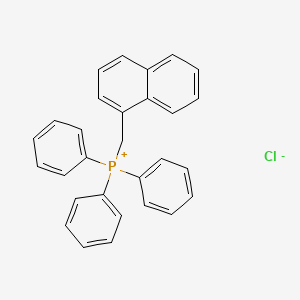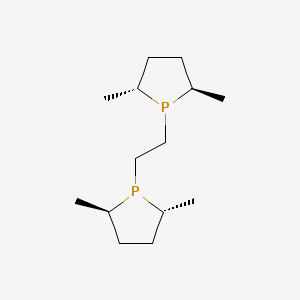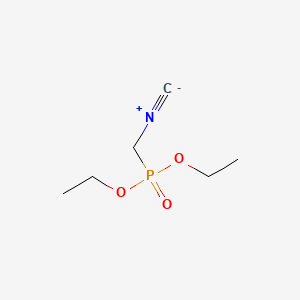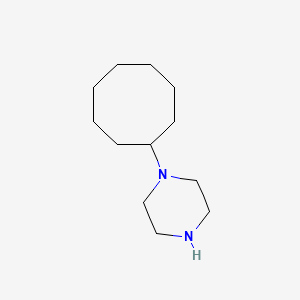![molecular formula C10H7ClN4 B1585728 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-39-5](/img/structure/B1585728.png)
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
Übersicht
Beschreibung
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that has been studied for its potential antiviral and antimicrobial activities . It is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The process involves refluxing a mixture of these compounds in absolute ethanol .Molecular Structure Analysis
The molecular structure of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is characterized by the presence of a triazolo[4,3-a]quinoxaline core, which is a fused ring system combining a triazole and a quinoxaline . The compound also contains a methyl group and a chlorine atom attached to the core .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline primarily involve its synthesis through aromatic nucleophilic substitution . The compound can react with different amines and triazole-2-thiol to form new derivatives .Physical And Chemical Properties Analysis
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a solid compound with a molecular weight of 218.65 . Its melting point ranges from 222 to 224 degrees CelsiusWissenschaftliche Forschungsanwendungen
Antiviral Activity
The triazoloquinoxaline derivatives have shown potential as antiviral agents. The presence of the triazole ring has been associated with significant antiviral properties, which have been exploited in the design of new drugs. For instance, some derivatives of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline have been tested against different viruses, showing promising results .
Antimicrobial Properties
These compounds have also been investigated for their antimicrobial activities. The structural similarity to fluoroquinolone antibiotics, which contain a piperazine moiety, suggests that triazoloquinoxalines could be effective against bacterial infections. Research has indicated that certain derivatives exhibit antibacterial and antifungal activities .
Anti-Cancer Potential
Quinoxaline derivatives are being studied for their anti-cancer properties. The ability to interfere with cellular processes that are vital for cancer cell proliferation makes them interesting candidates for cancer therapy. Their role in inhibiting tumor growth and inducing apoptosis in cancer cells is a significant area of research .
Anti-Inflammatory Uses
The anti-inflammatory potential of quinoxaline derivatives is another promising field. These compounds can modulate inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Anticonvulsant Effects
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their anticonvulsant effects. The modulation of neurotransmitter systems by these compounds could lead to new treatments for epilepsy and other seizure disorders .
Cardiovascular Research
In cardiovascular research, triazoloquinoxalines have been used to study their effects on heart tissue and blood vessels. Their potential to act as vasodilators or to influence heart rhythm makes them valuable tools in the development of cardiovascular drugs .
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c1-6-13-14-10-9(11)12-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIBZROUGENCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377662 | |
| Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
CAS RN |
91895-39-5 | |
| Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Calix[8]arene](/img/structure/B1585647.png)

